molecular formula C6H3BrClFO B2396095 2-Bromo-3-chloro-6-fluorophenol CAS No. 1522140-28-8

2-Bromo-3-chloro-6-fluorophenol

Cat. No.: B2396095
CAS No.: 1522140-28-8
M. Wt: 225.44
InChI Key: IIUGMPIVXXGABN-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-fluorophenol is an organic compound with the molecular formula C6H3BrClFO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-6-fluorophenol typically involves halogenation reactions. One common method includes the bromination of 3-chloro-6-fluorophenol using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-6-fluorophenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles under appropriate conditions.

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove halogen atoms or modify the phenolic group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

2-Bromo-3-chloro-6-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-fluorophenol involves its interaction with specific molecular targets. The halogen atoms enhance the compound’s reactivity, allowing it to interact with enzymes and proteins. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to disrupt cellular processes is a key aspect of its biological activity.

Comparison with Similar Compounds

  • 2-Bromophenol
  • 3-Chlorophenol
  • 6-Fluorophenol
  • 2,3-Dibromophenol
  • 2,6-Dichlorophenol

Comparison: 2-Bromo-3-chloro-6-fluorophenol is unique due to the presence of three different halogen atoms on the benzene ring This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for selective substitution reactions

Properties

IUPAC Name

2-bromo-3-chloro-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUGMPIVXXGABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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